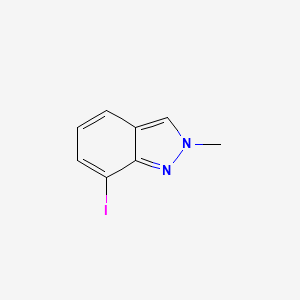

7-Iodo-2-methyl-2H-indazole

Descripción general

Descripción

7-Iodo-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of an iodine atom at the 7th position and a methyl group at the 2nd position of the indazole ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-methyl-2H-indazole typically involves the iodination of 2-methyl-2H-indazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indazole ring using iodine and an oxidizing agent such as potassium iodate or hydrogen peroxide. The reaction is usually carried out in an acidic medium, such as acetic acid, to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the iodine atom can be replaced by other functional groups, such as hydroxyl or nitro groups, using oxidizing agents like potassium permanganate or nitric acid.

Reduction: The compound can be reduced to remove the iodine atom, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the iodine position, where nucleophiles such as amines, thiols, or alkoxides replace the iodine atom. Common reagents for these reactions include sodium azide, thiourea, or sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, nitric acid, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Sodium azide, thiourea, sodium methoxide, dimethyl sulfoxide.

Major Products Formed:

Oxidation: 7-Hydroxy-2-methyl-2H-indazole, 7-Nitro-2-methyl-2H-indazole.

Reduction: 2-Methyl-2H-indazole.

Substitution: 7-Amino-2-methyl-2H-indazole, 7-Thio-2-methyl-2H-indazole, 7-Methoxy-2-methyl-2H-indazole.

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Indazole derivatives, including 7-Iodo-2-methyl-2H-indazole, have shown significant promise as anti-cancer agents. These compounds often act as inhibitors of protein kinases, which play a crucial role in cancer cell proliferation and survival.

- Mechanism of Action : Indazoles can inhibit various kinases such as vascular endothelial growth factor receptor (VEGF-R), fibroblast growth factor receptor (FGF-R), and cyclin-dependent kinases (CDKs) . This inhibition disrupts signaling pathways that are essential for tumor growth and metastasis.

- Case Studies : A study reported the synthesis and biological evaluation of indazole derivatives, highlighting their effectiveness against multiple cancer types. For instance, compounds like pazopanib and axitinib are notable examples of FDA-approved drugs that feature indazole scaffolds and exhibit potent anti-cancer properties .

Modulation of Angiogenesis

This compound has been identified as a potential agent for modulating angiogenesis—the formation of new blood vessels from existing ones—which is a critical process in tumor growth.

- Research Findings : The compound has been shown to inhibit angiogenesis through the modulation of specific protein kinases involved in this process, making it a candidate for further development in cancer therapies .

Synthesis Techniques

The synthesis of this compound can be achieved through various organic reactions, including:

- Diels-Alder Reactions : This method allows for the construction of complex indazole frameworks efficiently. Recent studies have optimized these reactions to yield high purity and yield of indazoles .

- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions enables the introduction of various substituents onto the indazole ring, enhancing its biological activity .

| Synthesis Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Diels-Alder Cascade | One-pot reaction at 100 °C | 71 - 99 |

| Palladium-Catalyzed Coupling | DMF solvent, with sodium carbonate at 100 °C | Varies |

Drug Development

The potential of this compound as a therapeutic agent is promising, particularly in oncology. Ongoing research focuses on:

- Optimizing Structure : Modifying the indazole structure to enhance selectivity and potency against specific cancer types.

- Clinical Trials : Investigating the efficacy and safety profiles through preclinical and clinical studies to establish its therapeutic viability.

Mecanismo De Acción

The mechanism of action of 7-Iodo-2-methyl-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom at the 7th position can form halogen bonds with target proteins, enhancing binding affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, producing active metabolites that contribute to its overall activity.

Comparación Con Compuestos Similares

2-Methyl-2H-indazole: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.

7-Bromo-2-methyl-2H-indazole: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and binding properties.

7-Chloro-2-methyl-2H-indazole: Contains a chlorine atom, leading to variations in its chemical and biological behavior.

Uniqueness: 7-Iodo-2-methyl-2H-indazole is unique due to the presence of the iodine atom, which imparts distinct electronic and steric effects. These effects influence its reactivity in chemical reactions and its interaction with biological targets, making it a valuable compound for research and development in various fields.

Actividad Biológica

7-Iodo-2-methyl-2H-indazole is a halogenated derivative of indazole, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₈H₇IN₂

- Molecular Weight : Approximately 258.06 g/mol

- Structural Features : The compound consists of a bicyclic system formed by the fusion of a benzene ring and a pyrazole ring, characterized by the presence of an iodine atom at the 7-position.

The biological activity of this compound is largely attributed to its interactions with various biological targets, primarily through:

- Receptor Binding : Indazole derivatives can bind to specific receptors in the body, influencing various signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.

Potential Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further investigation in treating infections.

- Anticancer Activity : Indazoles are known for their potential anticancer effects. This compound may inhibit tumor growth by interfering with cellular pathways involved in cancer progression.

- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation.

- Antidepressant Effects : Some indazole derivatives have shown potential as antidepressants, suggesting that this compound may also influence mood regulation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences | Biological Activity |

|---|---|---|---|

| 2-Methyl-2H-indazole | C₈H₉N₃ | Lacks iodine; different reactivity | Limited compared to iodinated variants |

| 7-Bromo-2-methyl-2H-indazole | C₈H₇BrN₂ | Bromine instead of iodine; affects binding | Similar but may have different potency |

| 7-Chloro-2-methyl-2H-indazole | C₈H₇ClN₂ | Chlorine substitution; alters chemical behavior | Varies; less potent than iodinated forms |

Case Studies and Research Findings

Several studies have investigated the biological activity of indazoles, including this compound:

- Cytotoxicity Assays : In vitro studies have demonstrated varying levels of cytotoxicity against cancer cell lines, indicating potential therapeutic applications in oncology .

- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of indazole derivatives, including their impact on tumor growth and inflammation.

- Mechanistic Studies : Research has focused on elucidating the specific biochemical pathways affected by this compound, providing insights into its mode of action as a potential drug candidate.

Propiedades

IUPAC Name |

7-iodo-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNWOYHMYDZWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680934 | |

| Record name | 7-Iodo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216694-71-1 | |

| Record name | 7-Iodo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.